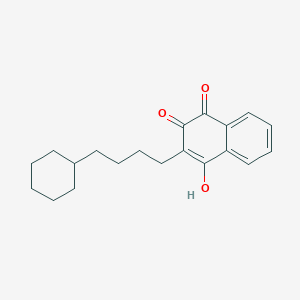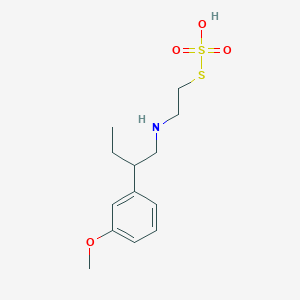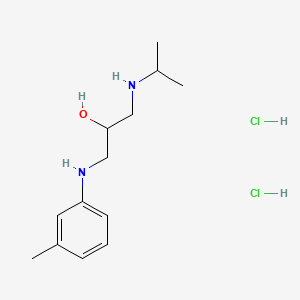
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes an isopropylamino group and a m-toluidino group attached to a propanol backbone. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride typically involves a multi-step process. One common method includes the reaction of m-toluidine with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylamino or m-toluidino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other therapeutic agents.
Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride involves its interaction with specific molecular targets. The isopropylamino group can interact with adrenergic receptors, leading to various physiological effects. The compound may also influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Bisoprolol: A beta-blocker with a similar isopropylamino group.
Isoprenaline: Another compound with an isopropylamino group, used as a bronchodilator.
Propranolol: A non-selective beta-blocker with a similar structure.
Uniqueness: 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Propiedades
Número CAS |
20013-88-1 |
|---|---|
Fórmula molecular |
C13H24Cl2N2O |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
1-(3-methylanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-10(2)14-8-13(16)9-15-12-6-4-5-11(3)7-12;;/h4-7,10,13-16H,8-9H2,1-3H3;2*1H |
Clave InChI |
OIPQGNFGIVIMFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NCC(CNC(C)C)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


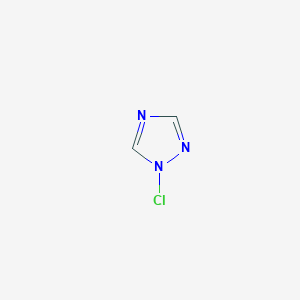
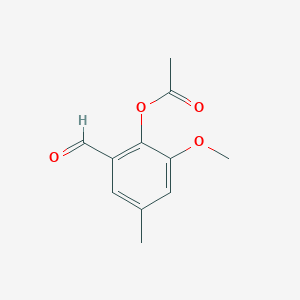


![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
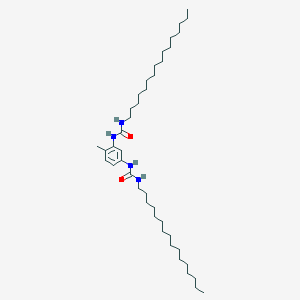
![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)
